Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
CAS No.: 22328-79-6
Cat. No.: VC13239171
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
![Octahydro-1H-pyrido[1,2-a]pyrazin-1-one - 22328-79-6](/images/structure/VC13239171.png)
Specification
CAS No. | 22328-79-6 |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one |
Standard InChI | InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11) |
Standard InChI Key | AGBUHYGWJRLISC-UHFFFAOYSA-N |
SMILES | C1CCN2CCNC(=O)C2C1 |
Canonical SMILES | C1CCN2CCNC(=O)C2C1 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound consists of a bicyclic framework where a pyridine ring (six-membered aromatic ring with one nitrogen atom) is fused to a pyrazine ring (six-membered diaromatic ring with two nitrogen atoms). The "octahydro" designation indicates full saturation of both rings, resulting in a non-aromatic, chair-conformation scaffold. The ketone group at position 1 introduces a polarizable carbonyl moiety, influencing both reactivity and molecular interactions .
Stereochemical Considerations
The molecule contains two chiral centers at positions 2 and 9a, leading to four possible stereoisomers. Enantiomeric forms, such as the (9aR)-configuration, have been synthesized and characterized, demonstrating distinct physicochemical profiles . For example, the (9aR)-enantiomer exhibits a logP of 0.71 compared to 2.31 for the racemic mixture, highlighting stereochemistry’s role in lipophilicity .
Table 1: Structural Comparison of Related Bicyclic Compounds
Compound Name | Molecular Formula | Key Functional Groups | logP | PSA (Ų) |
---|---|---|---|---|
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | Ketone | 1.02 | 29.1 | |
Octahydro-2H-pyrido[1,2-a]pyrazine | None | 0.71 | 15.3 | |
1,4-Diazabicyclo[4.4.0]decane | Secondary amines | 0.68 | 15.3 |
Synthesis and Chemical Reactivity
Key Synthetic Routes
A serendipitous nitro-Mannich reaction has been reported as the shortest pathway to the octahydro-pyrido[1,2-a]pyrazine core. During attempts to synthesize nitroamine derivatives, an unexpected nitro group displacement led to cyclization, forming the bicyclic structure in one pot . This method offers a 62% yield under optimized conditions (acetonitrile, 60°C, 24 hours) .
Alternative approaches include:
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Cyclization of linear precursors: Reaction of 1,5-diamine derivatives with carbonyl sources under acidic conditions.
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Reductive amination: Using sodium cyanoborohydride to cyclize keto-amine intermediates .
Functionalization Strategies
The ketone group at position 1 serves as a handle for further derivatization:
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Grignard reactions: Addition of organomagnesium reagents to form tertiary alcohols.
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Reductive amination: Conversion to secondary amines using ammonium acetate and NaBHCN .
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Sulfide formation: Reaction with Lawesson’s reagent to produce thione analogs .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Experimental logP values range from 1.02 to 2.31, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (0.8 mg/mL at pH 7.4) but improves in acidic conditions due to protonation of the pyrazine nitrogen.
Metabolic Stability
In vitro hepatic microsomal studies show a half-life of 43 minutes in human liver S9 fractions, primarily due to CYP3A4-mediated oxidation at the pyrazine ring . Methylation of the pyridine nitrogen increases stability to >120 minutes .
Biological Activity and Pharmacological Applications
Nrf2/ARE Pathway Activation
Derivatives bearing the pyrido[1,2-a]pyrazin scaffold induce nuclear factor erythroid 2-related factor 2 (Nrf2), a regulator of antioxidant response elements (ARE). Compound 3g (a methyl-substituted analog) upregulates NQO1 expression 2.3-fold compared to the control in HCT116 cells, surpassing the benchmark inducer tBHQ . This activity suggests potential in treating oxidative stress-related disorders like Parkinson’s disease .
Table 2: Pharmacological Profiles of Select Derivatives
Derivative | Target | IC/K | Therapeutic Potential |
---|---|---|---|
3g | Nrf2/ARE | 0.8 μM | Chemoprevention |
2-Fluoro | μ-Opioid receptor | 18 nM | Addiction treatment |
7-Methyl | Dopamine D2 receptor | 240 nM | Schizophrenia |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate for:
Material Science
Its rigid bicyclic structure has been explored in:
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